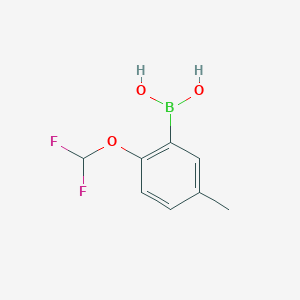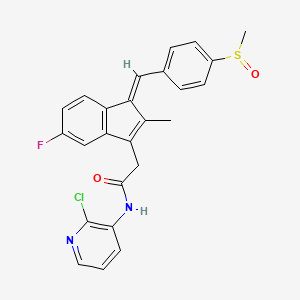![molecular formula C13H15BrN4O3S B12615232 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea CAS No. 918494-16-3](/img/structure/B12615232.png)
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom, a pyrrolidine sulfonyl group, and a urea moiety, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. Once the indole core is prepared, the bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the introduction of the pyrrolidine sulfonyl group. This can be done by reacting the brominated indole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or by using a urea derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with the removal of the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.
類似化合物との比較
Similar Compounds
- 5-Bromo-3-(pyrrolidine-1-ylsulfonyl)-1H-indole-2-carboxamide
- 5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine
- Indole-3-acetic acid derivatives
Uniqueness
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
918494-16-3 |
|---|---|
分子式 |
C13H15BrN4O3S |
分子量 |
387.25 g/mol |
IUPAC名 |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)urea |
InChI |
InChI=1S/C13H15BrN4O3S/c14-8-3-4-10-9(7-8)11(12(16-10)17-13(15)19)22(20,21)18-5-1-2-6-18/h3-4,7,16H,1-2,5-6H2,(H3,15,17,19) |
InChIキー |
SHACXVPLBNXYFY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


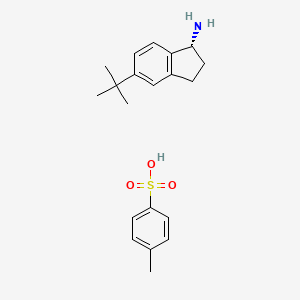
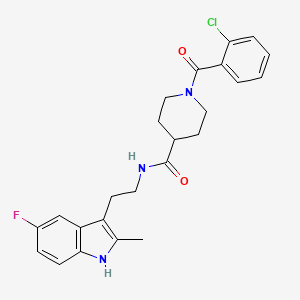
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
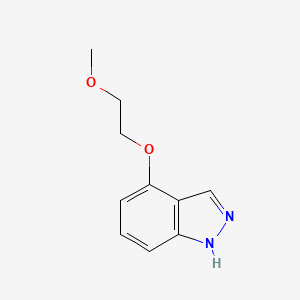

![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
